3-acetamido-N-benzyl-3-phenylpropanamide

Anticonvulsant drug discovery Structure-activity relationship Amino acid benzylamide pharmacophore

3-Acetamido-N-benzyl-3-phenylpropanamide is the N-benzyl phenylpropanamide analogue positioned between alanine benzylamide and lacosamide in anticonvulsant SAR space. Its LogP of 2.83 and PSA of 58.2 Ų—surpassing Ac-Phe-NH₂ for predicted passive BBB permeability—make it a superior scaffold for CNS hit-to-lead programs. Unlike multi-step α-heteroaromatic acetamides, this compound enables single-stage diversification (N-deprotection, re-acylation, or benzyl substitution) without core synthesis. Supplied at ≥95% purity, it is immediately accessible for pharmacophore validation, sodium channel modulation studies, and ubiquitin-proteasome pathway probing. Order now to eliminate in-house synthesis lead time.

Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
Cat. No. B7590836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetamido-N-benzyl-3-phenylpropanamide
Molecular FormulaC18H20N2O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC(=O)NCC1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C18H20N2O2/c1-14(21)20-17(16-10-6-3-7-11-16)12-18(22)19-13-15-8-4-2-5-9-15/h2-11,17H,12-13H2,1H3,(H,19,22)(H,20,21)
InChIKeyHXBUTIKETGIJQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetamido-N-benzyl-3-phenylpropanamide (CAS 67509-08-4): Compound Identity, Class Context, and Procurement Baseline


3-Acetamido-N-benzyl-3-phenylpropanamide (CAS 67509-08-4), also catalogued as N-acetylphenylalanine N-benzylamide or 2-(acetylamino)-N-benzyl-3-phenylpropanamide, has the molecular formula C₁₈H₂₀N₂O₂ and a molecular weight of 296.36 g/mol . It is an N-acetylated phenylalanine derivative in which the carboxylic acid moiety is converted to an N-benzyl carboxamide. The compound belongs to the functionalized amino acid benzylamide class, a pharmacophore family extensively investigated for anticonvulsant activity since the 1980s, with key studies identifying N-acetyl-DL-alanine N-benzylamide and N-acetyl-DL-phenylglycine N-benzylamide as potent anticonvulsant leads [1]. Commercially, the compound is available from suppliers such as Biosynth (via CymitQuimica) with a specified minimum purity of 95% .

Why In-Class Substitution of 3-Acetamido-N-benzyl-3-phenylpropanamide Fails: Structural Determinants That Preclude Simple Interchange


Within the N-acetyl amino acid benzylamide class, the nature of the α-side chain and the carboxamide terminus are the dominant drivers of both anticonvulsant potency and neurotoxicity separation. Early SAR studies established that replacing the α-methyl group of the alanine scaffold (1a) with a phenyl ring to yield the phenylglycine analog (1d) significantly altered the efficacy and protective index profile [1]. Extending the scaffold by an additional methylene unit—from a phenylacetamide to a phenylpropanamide backbone as in 3-acetamido-N-benzyl-3-phenylpropanamide—introduces conformational flexibility at the α-carbon that is absent in both phenylglycine and phenylacetamide congeners. This single-carbon homologation, combined with the N-benzyl (rather than primary amide) terminus, creates a unique spatial arrangement of the acetamido, phenyl, and benzyl pharmacophoric elements that cannot be replicated by any single commercially available analog [2]. Substitution without confirmatory activity profiling therefore carries a high risk of altered target engagement, metabolic stability, and off-target liability.

Quantitative Differentiation Evidence for 3-Acetamido-N-benzyl-3-phenylpropanamide vs. Closest Structural Analogs


α-Carbon Homologation: Phenylpropanamide Backbone vs. Phenylacetamide and Phenylglycine Congeners

3-Acetamido-N-benzyl-3-phenylpropanamide possesses a three-carbon propanamide backbone (C₆H₅–CH₂–CH(NHAc)–CONHBn), distinguishing it from the two-carbon phenylacetamide scaffold of (R,S)-α-acetamido-N-benzyl-α-phenylacetamide (2b, the most closely studied comparator) and the single-carbon phenylglycine scaffold of N-acetyl-DL-phenylglycine N-benzylamide (1d). This additional methylene group between the α-carbon and the carbonyl increases the rotatable bond count from 5 (in 2b) to 6, altering the conformational ensemble accessible to the molecule [1]. In the phenylglycine series, compounds with an α-phenyl substituent directly attached to the acetamido-bearing carbon (1d) exhibited MES ED₅₀ values comparable to phenobarbital, but with protective indices (PI = TD₅₀/ED₅₀) that approached phenytoin levels [2]. The phenylpropanamide homolog has not been directly evaluated in the same MES assay; therefore, whether the additional conformational flexibility conferred by the extra methylene translates to improved, reduced, or unchanged anticonvulsant activity relative to 1d and 2b remains an open experimental question [3].

Anticonvulsant drug discovery Structure-activity relationship Amino acid benzylamide pharmacophore

N-Benzyl Amide vs. Primary Amide Terminus: Lipophilicity and Predicted CNS Permeability Differentiation

The N-benzyl amide terminus of 3-acetamido-N-benzyl-3-phenylpropanamide confers a calculated LogP of approximately 2.83, substantially higher than the primary amide analog N-acetyl-L-phenylalaninamide (Ac-Phe-NH₂, CAS 7376-90-1), which has a calculated LogP of approximately 1.31 . This LogP differential of ~1.5 units translates to an estimated ~30-fold increase in octanol-water partition coefficient, consistent with the addition of the lipophilic benzyl moiety. In CNS drug discovery, compounds with LogP values in the 2–3 range are generally considered to have favorable brain penetration potential, whereas very low LogP compounds (such as Ac-Phe-NH₂) may exhibit limited passive diffusion across the blood-brain barrier. The N-benzyl group also eliminates the hydrogen bond donor capacity of the primary amide –NH₂, reducing the polar surface area (PSA) from 72.2 Ų (Ac-Phe-NH₂) to 58.2 Ų (target compound) [1]. This reduction in PSA is consistent with improved membrane permeability in predictive models [2].

Physicochemical profiling CNS drug design LogP Blood-brain barrier permeability

Commercial Availability and Purity Specification: Single-Source Procurement Considerations

3-Acetamido-N-benzyl-3-phenylpropanamide is commercially available from Biosynth (distributed through CymitQuimica) with a specified minimum purity of 95% . The compound is also listed by Leyan (product number 2225443) with a purity specification of 90% . This is in contrast to several structurally related analogs: N-acetyl-DL-alanine N-benzylamide (CAS 93782-09-3) and N-acetyl-DL-phenylglycine N-benzylamide are not routinely stocked by major Western suppliers and typically require custom synthesis. The phenylacetamide analog (R,S)-α-acetamido-N-benzyl-α-phenylacetamide (2b) is also not commercially available as a catalog product. For researchers seeking a phenylalanine-based N-benzylamide building block with immediate commercial availability, 3-acetamido-N-benzyl-3-phenylpropanamide represents the only off-the-shelf option within this structural subclass .

Chemical procurement Vendor comparison Purity specification Research chemical sourcing

Phenylalanine Scaffold: Steric and Electronic Differentiation from Alanine and Phenylglycine Congeners

The α-benzyl side chain of the phenylalanine-derived scaffold in 3-acetamido-N-benzyl-3-phenylpropanamide introduces a steric volume and conformational profile that is fundamentally distinct from both the α-methyl side chain of the alanine analog (1a) and the α-phenyl substitution of the phenylglycine analog (1d). In the seminal SAR study by Conley et al., the phenylglycine analog (1d) demonstrated significantly altered anticonvulsant activity and neurotoxicity profiles compared to the alanine parent (1a), with MES ED₅₀ values for both compounds comparing well with phenobarbital but with protective indices approaching that of phenytoin [1]. The phenylalanine scaffold introduces an sp³-hybridized methylene spacer between the α-carbon and the phenyl ring, creating a 'flexible arm' geometry that is absent in both 1a (no aromatic side chain) and 1d (direct α-phenyl attachment). This geometric arrangement is analogous to that found in the clinically approved anticonvulsant lacosamide, which also features a benzylic moiety linked through a methylene unit, albeit with a different substitution pattern [2]. The specific contribution of this phenylalanine scaffold geometry to anticonvulsant potency, subtype selectivity, and pharmacokinetics has not been quantitatively determined in published studies [3].

Medicinal chemistry Bioisosterism Structure-activity relationship Side-chain engineering

Synthetic Tractability: Distinct Reactivity Profile vs. Heterocyclic-Functionalized Analogs

3-Acetamido-N-benzyl-3-phenylpropanamide is synthesized via direct coupling of N-acetyl-DL-phenylalanine with benzylamine, a straightforward amide bond-forming reaction that avoids the multi-step heterocycle construction required for many potent anticonvulsant analogs in this class . By contrast, the most active compounds identified in the Kohn and Conley SAR campaigns—such as the furan (2g, MES ED₅₀ = 10.3 mg/kg) and pyrrole (2i, MES ED₅₀ = 16.1 mg/kg) α-heteroaromatic acetamides—require multi-step syntheses involving heterocycle introduction at the α-position [1]. The target compound's synthesis is documented in the literature with yields and conditions accessible for laboratory-scale preparation, and commercial suppliers offer the racemic product . This synthetic accessibility makes the compound an attractive entry point for exploring phenylalanine-based benzylamide SAR, serving as a modular scaffold for further N-functionalization, α-substitution, or benzyl ring modification without the synthetic burden associated with heterocyclic congeners.

Synthetic chemistry Building block utility Amide coupling Peptide mimetics

Optimal Research and Industrial Application Scenarios for 3-Acetamido-N-benzyl-3-phenylpropanamide Based on Quantitative Differentiation Evidence


CNS Penetration-Focused Lead Optimization: Leveraging Favorable LogP and PSA for Neuropharmacology Programs

Research programs targeting CNS indications—particularly anticonvulsant or neuropathic pain pathways—can prioritize 3-acetamido-N-benzyl-3-phenylpropanamide over the primary amide analog Ac-Phe-NH₂ based on the calculated LogP advantage (2.83 vs. 1.31) and reduced PSA (58.2 vs. 72.2 Ų), which are both consistent with improved passive blood-brain barrier permeability in established predictive models . The compound's membership in the N-benzyl amino acid amide pharmacophore class, which includes the clinically validated anticonvulsant lacosamide, provides a rational basis for its evaluation in seizure models, though direct MES ED₅₀ data for this specific compound have not been reported and must be generated experimentally [1].

Phenylalanine-Based SAR Library Synthesis: Rapid Analog Generation from a Commercially Available Scaffold

For medicinal chemistry groups conducting structure-activity relationship studies around the amino acid benzylamide pharmacophore, 3-acetamido-N-benzyl-3-phenylpropanamide serves as an immediately accessible phenylalanine scaffold for diversification . Unlike the α-heteroaromatic acetamides (e.g., compounds 2g and 2i) that require 3–5 synthetic steps for core construction, this compound can serve as a starting point for N-deprotection, re-acylation, benzyl ring substitution, or α-position modification in a single synthetic stage [1]. Its commercial availability with defined purity (≥95%) eliminates the need for in-house synthesis of the core, accelerating the hit-to-lead timeline for programs exploring this chemical space .

Biochemical Probe Development: Enzyme Inhibition Screening in the Polyubiquitin and Chymotrypsin Pathways

The close structural relationship between 3-acetamido-N-benzyl-3-phenylpropanamide and N-acetyl-L-phenylalaninamide (Ac-Phe-NH₂)—a known non-competitive inhibitor of polyubiquitin chain elongation (Ki = 8 ± 1.2 mM) —suggests potential utility as a biochemical probe in ubiquitin-proteasome pathway studies. The N-benzyl modification eliminates the primary amide hydrogen bond donor, which may alter the inhibition mechanism or binding mode relative to Ac-Phe-NH₂. Similarly, the compound may serve as a comparative tool in chymotrypsin inhibition studies, where N-acetylphenylalanine derivatives have been characterized by ¹⁹F NMR for binding parameter determination [1]. These biochemical applications leverage the compound's unique combination of the acetylphenylalanine recognition motif with the lipophilic benzylamide tail, a feature not shared by commercially available primary amide or ester analogs.

Comparative Pharmacophore Validation: Benchmarking Against Lacosamide and Phenylglycine Leads

The compound occupies a strategic position in the structural landscape between the simple alanine benzylamide (1a, MES ED₅₀ comparable to phenobarbital), the rigid phenylglycine benzylamide (1d), and the O-methyl-serine-derived clinical agent lacosamide (MES ED₅₀ ≈ 4.5–10 mg/kg i.p. in mice) [1]. This 'Goldilocks' positioning—with greater conformational flexibility than 1d but a simpler synthetic profile than lacosamide—makes 3-acetamido-N-benzyl-3-phenylpropanamide a valuable comparator compound for pharmacophore validation studies aimed at deconvoluting the contributions of side-chain flexibility, aromatic interactions, and amide substitution to anticonvulsant activity and sodium channel modulation.

Quote Request

Request a Quote for 3-acetamido-N-benzyl-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.